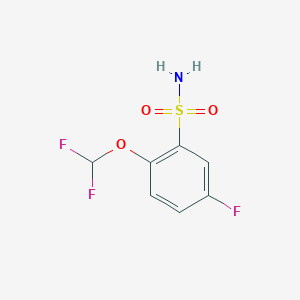
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide is a chemical compound that belongs to the class of organofluorine compounds. These compounds are known for their unique properties, which include significant modifications in biological behavior and physicochemical properties compared to their hydrogen-containing analogues . The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and metabolic resistance, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-(Difluoromethoxy)-5-fluorobenzenesulfonamide involves several steps. One common method includes the reaction of 2,5-difluorobenzenesulfonyl chloride with difluoromethanol in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Cross-Coupling Reactions: It can be involved in cross-coupling reactions facilitated by transition metals, leading to the formation of complex organic molecules
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to significant biological effects. The compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethoxy)-5-fluorobenzenesulfonamide can be compared with other similar compounds, such as:
Trifluoromethoxybenzenesulfonamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and biological activity.
Difluoromethoxybenzenesulfonamide: Similar to the target compound but lacks the additional fluorine atom on the benzene ring, affecting its physicochemical properties.
Fluorobenzenesulfonamide: Lacks the difluoromethoxy group, resulting in different stability and reactivity profiles
The uniqueness of this compound lies in its specific combination of fluorine atoms, which confer distinct properties that are advantageous in various applications.
Eigenschaften
Molekularformel |
C7H6F3NO3S |
|---|---|
Molekulargewicht |
241.19 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-4-1-2-5(14-7(9)10)6(3-4)15(11,12)13/h1-3,7H,(H2,11,12,13) |
InChI-Schlüssel |
LEFKYUFQPQMZDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



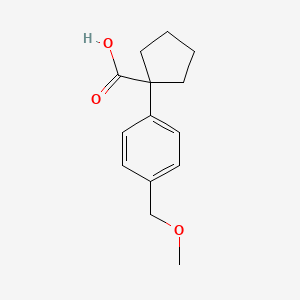
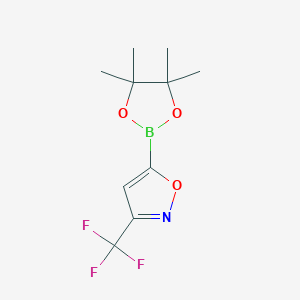
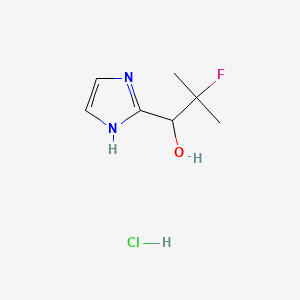
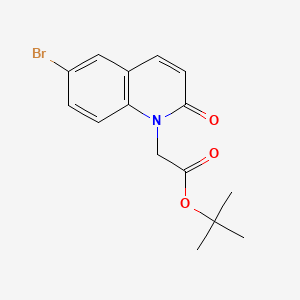


![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)


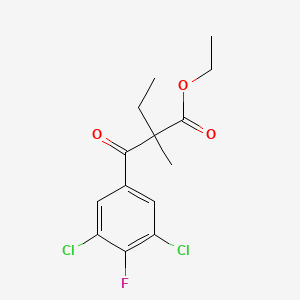
![[6-(Pentyloxy)pyridin-3-yl]boronic acid](/img/structure/B15299439.png)
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)

